molecular formula C20H14ClNO3 B11595583 3-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

3-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

Cat. No.: B11595583
M. Wt: 351.8 g/mol
InChI Key: JKDALKWVRSDPDK-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is an organic compound with the molecular formula C20H14ClNO3 It is a derivative of benzamide and dibenzofuran, featuring a chloro group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce carboxylic acids and amines .

Scientific Research Applications

3-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C20H14ClNO3

Molecular Weight

351.8 g/mol

IUPAC Name

3-chloro-N-(2-methoxydibenzofuran-3-yl)benzamide

InChI

InChI=1S/C20H14ClNO3/c1-24-19-10-15-14-7-2-3-8-17(14)25-18(15)11-16(19)22-20(23)12-5-4-6-13(21)9-12/h2-11H,1H3,(H,22,23)

InChI Key

JKDALKWVRSDPDK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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